5.3-Fold Enhanced Potency Over Parent Compound GSK-Bz in Direct Head-to-Head Comparison
In a direct head-to-head comparison conducted in the same calcium imaging assay, TRPV4 antagonist 4 (compound 2b) achieved an IC₅₀ of 22.65 nM versus 121.6 nM for the parent compound GSK-Bz, representing a 5.3-fold increase in potency [1]. This improvement was validated by patch-clamp electrophysiology, where compound 2b exhibited an inhibition ratio (IR) of 77.1% on TRPV4 currents measured at −60 mV [1].
| Evidence Dimension | In vitro TRPV4 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 22.65 nM |
| Comparator Or Baseline | GSK-Bz: IC₅₀ = 121.6 nM |
| Quantified Difference | 5.3-fold more potent than GSK-Bz |
| Conditions | Calcium imaging assay; TRPV4-CHO cells stimulated with TRPV4 agonist |
Why This Matters
Researchers seeking improved potency over the GSK-Bz scaffold can select TRPV4 antagonist 4 with confidence that the 5.3-fold enhancement has been validated in both calcium imaging and patch-clamp assays, reducing the risk of false-positive screening hits.
- [1] Ai C, Wang Z, Li P, et al. Discovery and pharmacological characterization of a novel benzimidazole TRPV4 antagonist with cyanocyclobutyl moiety. Eur J Med Chem. 2023;249:115137. View Source
